molecular formula C24H26ClN7O2 B1202959 [4-[5-Tert-butyl-3-[(2-chlorophenyl)methyl]-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone

[4-[5-Tert-butyl-3-[(2-chlorophenyl)methyl]-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone

Cat. No. B1202959
M. Wt: 480 g/mol
InChI Key: XHFIJGWAJPCDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[5-tert-butyl-3-[(2-chlorophenyl)methyl]-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone is a N-arylpiperazine.

Scientific Research Applications

Synthesis and Antimicrobial Activities

This chemical compound has been utilized in the synthesis of novel triazole derivatives, which have demonstrated significant antimicrobial activities. In a study by Bektaş et al. (2007), various derivatives were synthesized, and some were found to possess good or moderate activities against test microorganisms.

Preclinical Evaluation as a PET Tracer

Another significant application is in the development of PET (Positron Emission Tomography) tracers for imaging cerebral adenosine A2A receptors. Zhou et al. (2014) synthesized a tracer for mapping these receptors, which exhibited favorable brain kinetics and suitable characteristics as an A2AR PET tracer (Zhou et al., 2014).

Role in Antagonizing Adenosine A2a Receptors

Vu et al. (2004) explored the use of piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine, showing them to be potent and selective adenosine A2a receptor antagonists. These compounds demonstrated oral activity in rodent models of Parkinson's disease (Vu et al., 2004).

Synthesis Involving Naphtho Furan Moiety

In research by Abdelhamid et al. (2012), derivatives containing the naphtho furan moiety were synthesized, demonstrating the versatility of this compound in creating a variety of chemical structures (Abdelhamid et al., 2012).

Human Dihydroorotate Dehydrogenase Inhibitors

Gong et al. (2017) focused on the synthesis of triazole derivatives as inhibitors of human dihydroorotate dehydrogenase (HsDHODH), providing insights into their potential for medical applications (Gong et al., 2017).

Antimalarial Effects

Research by Werbel et al. (1973) demonstrated the antimalarial activity of certain derivatives of this compound against P. berghei in mice, indicating its potential in treating malaria (Werbel et al., 1973).

properties

Product Name

[4-[5-Tert-butyl-3-[(2-chlorophenyl)methyl]-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone

Molecular Formula

C24H26ClN7O2

Molecular Weight

480 g/mol

IUPAC Name

[4-[5-tert-butyl-3-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C24H26ClN7O2/c1-24(2,3)23-26-20(30-10-12-31(13-11-30)22(33)18-9-6-14-34-18)19-21(27-23)32(29-28-19)15-16-7-4-5-8-17(16)25/h4-9,14H,10-13,15H2,1-3H3

InChI Key

XHFIJGWAJPCDKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C(=N1)N3CCN(CC3)C(=O)C4=CC=CO4)N=NN2CC5=CC=CC=C5Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-[5-Tert-butyl-3-[(2-chlorophenyl)methyl]-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone
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[4-[5-Tert-butyl-3-[(2-chlorophenyl)methyl]-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone
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[4-[5-Tert-butyl-3-[(2-chlorophenyl)methyl]-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone
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[4-[5-Tert-butyl-3-[(2-chlorophenyl)methyl]-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone
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[4-[5-Tert-butyl-3-[(2-chlorophenyl)methyl]-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone
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[4-[5-Tert-butyl-3-[(2-chlorophenyl)methyl]-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone

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